molecular formula C6H12K4O18P4 B1141937 DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt CAS No. 115184-69-5

DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt

Cat. No.: B1141937
CAS No.: 115184-69-5
M. Wt: 652.44
InChI Key:
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Description

DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is a chemical compound with the molecular formula C6H12K4O18P4 and a molecular weight of 652.44 g/mol. It is a derivative of inositol, a type of sugar alcohol, and contains four phosphate groups attached to the inositol ring. This compound is often used in biochemical and physiological research due to its role in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on the inositol molecule, followed by selective phosphorylation at the desired positions. The protected groups are then removed to yield the final product. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form inositol polyphosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.

    Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various inositol polyphosphates and their derivatives, which have different biological activities and applications .

Scientific Research Applications

DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is widely used in scientific research due to its role in cellular signaling pathways. It is used to study:

    Signal Transduction: The compound is involved in the regulation of intracellular calcium levels and other signaling molecules.

    Enzyme Regulation: It acts as a substrate or inhibitor for various enzymes involved in phosphate metabolism.

    Cellular Processes: Research on cell growth, differentiation, and apoptosis often involves this compound.

Mechanism of Action

The mechanism of action of DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt involves its interaction with specific molecular targets such as inositol phosphate receptors and kinases. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This regulation affects various cellular processes, including calcium release, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Inositol 1,4,5-trisphosphate: Another inositol phosphate with three phosphate groups, involved in calcium signaling.

    Inositol hexakisphosphate: Contains six phosphate groups and is involved in phosphate storage and signaling.

    Inositol 1,3,4,5,6-pentakisphosphate: Contains five phosphate groups and plays a role in various cellular processes.

Uniqueness

DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. This specificity makes it a valuable tool in research for dissecting complex signaling networks and understanding the role of inositol phosphates in cellular functions .

Properties

IUPAC Name

tetrapotassium;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.4K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t1-,2-,3?,4-,5+,6?;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNZUCGBFWELGB-VWHPCRJYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12K4O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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